Titanium tetracarbide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Titanium tetracarbide (TiC4) is a chemical compound that belongs to the family of carbides. It is a grey powder that is insoluble in water and has a high melting point of 3200°C. TiC4 is widely used in various scientific research applications due to its unique properties.

Wirkmechanismus

Titanium tetracarbide works by forming a hard and wear-resistant coating on the surface of materials. The coating is formed by heating Titanium tetracarbide to high temperatures, which causes it to react with the surface of the material. The resulting coating is extremely hard and wear-resistant, which makes it ideal for use in cutting tools and aerospace components.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of Titanium tetracarbide. However, studies have shown that Titanium tetracarbide is not toxic to humans or animals when ingested or inhaled in small amounts. However, exposure to high concentrations of Titanium tetracarbide can cause respiratory irritation and lung damage.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Titanium tetracarbide in lab experiments is its unique properties, which make it ideal for use in various scientific research applications. Titanium tetracarbide is extremely hard and wear-resistant, which makes it ideal for use in cutting tools and aerospace components. However, Titanium tetracarbide is also expensive and difficult to produce, which limits its use in some lab experiments.

Zukünftige Richtungen

There are several future directions for research on Titanium tetracarbide. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for Titanium tetracarbide, such as in the production of new materials with unique properties. Additionally, there is a need for more research on the biochemical and physiological effects of Titanium tetracarbide, particularly on the long-term effects of exposure to high concentrations of the compound.

Conclusion:

In conclusion, Titanium tetracarbide is a unique chemical compound that has various scientific research applications. It is widely used in the field of materials science, where it is used to produce hard and wear-resistant coatings for cutting tools, aerospace components, and automotive parts. Titanium tetracarbide is also used in the production of high-temperature ceramics and electronic components. While Titanium tetracarbide has several advantages for use in lab experiments, it is also expensive and difficult to produce. There is a need for more research on Titanium tetracarbide, particularly on the development of new synthesis methods and applications, and the long-term effects of exposure to high concentrations of the compound.

Synthesemethoden

The synthesis of Titanium tetracarbide is typically achieved by reacting titanium tetrachloride (TiCl4) with methane (CH4) in a high-temperature furnace. The reaction produces Titanium tetracarbide and hydrogen chloride (HCl) as a byproduct. The reaction can be represented as follows:

TiCl4 + 4CH4 → Titanium tetracarbide + 4HCl

Wissenschaftliche Forschungsanwendungen

Titanium tetracarbide has various scientific research applications. It is widely used in the field of materials science, where it is used to produce hard and wear-resistant coatings for cutting tools, aerospace components, and automotive parts. Titanium tetracarbide is also used in the production of high-temperature ceramics, which are used in the aerospace industry. Additionally, Titanium tetracarbide is used in the production of electronic components, such as semiconductors and sensors.

Eigenschaften

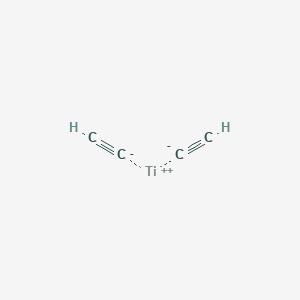

CAS-Nummer |

12547-96-5 |

|---|---|

Produktname |

Titanium tetracarbide |

Molekularformel |

C4H2Ti |

Molekulargewicht |

97.93 g/mol |

IUPAC-Name |

ethyne;titanium(2+) |

InChI |

InChI=1S/2C2H.Ti/c2*1-2;/h2*1H;/q2*-1;+2 |

InChI-Schlüssel |

OVFPXJIOOZWPHD-UHFFFAOYSA-N |

SMILES |

C#[C-].C#[C-].[Ti+2] |

Kanonische SMILES |

C#[C-].C#[C-].[Ti+2] |

Synonyme |

Titanium tetracarbide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)